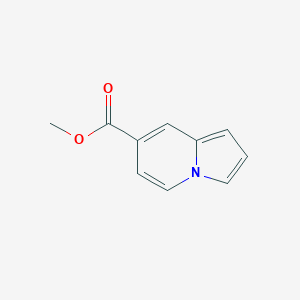

Methyl indolizine-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl indolizine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQIGDNWKHPLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659443 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887602-89-3 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Indolizine Scaffold and the Significance of Methyl Indolizine-7-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Indolizine-7-carboxylate

The indolizine scaffold, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties and planar structure make it an attractive core for developing novel therapeutic agents and functional organic materials.[3] Indolizine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

This compound (CAS: 887602-89-3) is a key derivative of this scaffold, featuring a methyl ester group at the 7-position of the pyridine ring. This functionalization provides a crucial handle for further synthetic modifications, making it a valuable building block in the synthesis of more complex molecules.[6] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization, particularly in drug discovery, where properties such as solubility, lipophilicity, and ionization state govern a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies to empower researchers in their scientific endeavors.

Molecular Structure and Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are influenced by the interplay between the aromatic, electron-rich indolizine core and the electron-withdrawing methyl carboxylate group.

References

Spectroscopic Characterization of Methyl Indolizine-7-carboxylate: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Methyl indolizine-7-carboxylate (CAS 887602-89-3). Due to the current absence of publicly available, peer-reviewed spectroscopic data for this specific isomer, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), combined with comparative data from structurally related indolizine analogues, we present a robust framework for the identification and characterization of this compound. This guide offers in-depth theoretical analysis, predicted spectral data, and standardized experimental protocols to facilitate the empirical validation of this molecule's structure.

Introduction to this compound

The indolizine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, recognized for its unique electronic properties and diverse biological activities. This compound, an ester derivative of the indolizine core, is a molecule of interest for synthetic chemists and drug discovery programs. Its precise spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control during synthesis and application.

This guide is structured to provide a foundational understanding of the expected spectroscopic data for this compound. We will dissect the predicted features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The causality behind these predictions is explained, grounded in the fundamental principles of spectroscopy and the known electronic effects of the indolizine ring system and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the indolizine core and the methyl ester group. The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxylate group. The predicted chemical shifts and coupling constants are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 | ~6.5 - 6.8 | d | ~3.5 - 4.0 | Shielded proton on the five-membered ring, coupled to H-2. |

| H-2 | ~7.0 - 7.3 | t | ~3.5 - 4.0 | Coupled to H-1 and H-3. |

| H-3 | ~7.5 - 7.8 | d | ~3.5 - 4.0 | Deshielded due to proximity to the nitrogen bridgehead, coupled to H-2. |

| H-5 | ~7.8 - 8.1 | d | ~7.0 - 7.5 | Deshielded proton on the six-membered ring, adjacent to the nitrogen. |

| H-6 | ~6.8 - 7.1 | dd | ~7.0 - 7.5, ~1.5 - 2.0 | Coupled to H-5 and H-8. |

| H-8 | ~8.0 - 8.3 | d | ~1.5 - 2.0 | Deshielded due to the anisotropic effect of the C7-carboxylate, coupled to H-6. |

| -OCH₃ | ~3.9 - 4.1 | s | - | Singlet for the methyl ester protons. |

Expertise & Experience: The prediction of the chemical shifts is based on the analysis of substituted indolizines. The electron-rich five-membered ring protons (H-1, H-2, H-3) are expected to be relatively upfield compared to the six-membered ring protons. The ester group at C-7 will exert a deshielding effect on the peri-proton H-8. The coupling constants are characteristic of the rigid bicyclic system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~105 - 110 | Shielded carbon in the five-membered ring. |

| C-2 | ~115 - 120 | Carbon in the five-membered ring. |

| C-3 | ~120 - 125 | Carbon in the five-membered ring, adjacent to the nitrogen bridgehead. |

| C-5 | ~125 - 130 | Deshielded carbon in the six-membered ring, adjacent to the nitrogen. |

| C-6 | ~110 - 115 | Shielded carbon in the six-membered ring. |

| C-7 | ~120 - 125 | Carbon bearing the carboxylate group. |

| C-8 | ~115 - 120 | Carbon in the six-membered ring. |

| C-8a | ~135 - 140 | Bridgehead carbon adjacent to the nitrogen. |

| C=O | ~165 - 170 | Carbonyl carbon of the ester. |

| -OCH₃ | ~50 - 55 | Methyl carbon of the ester. |

Authoritative Grounding: The predicted chemical shifts are derived from established increments for substituents on aromatic and heterocyclic rings. The assignments can be unequivocally confirmed using 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

2D NMR Correlation Diagram

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of the molecule. The following Graphviz diagram illustrates the key expected long-range correlations.

Discovery and history of indolizine compounds.

An In-Depth Technical Guide to the Discovery and History of Indolizine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a unique N-fused heterocyclic aromatic compound, stands as a privileged scaffold in medicinal chemistry and materials science. Isomeric with the more widely known indole, its distinct electronic and structural properties have captivated chemists for over a century. This technical guide provides a comprehensive exploration of the indolizine core, tracing its journey from its initial discovery and structural elucidation to the development of foundational synthetic methodologies that remain relevant today. We delve into the mechanistic intricacies of the pioneering Scholtz and Chichibabin syntheses, as well as the transformative 1,3-dipolar cycloaddition reactions. By synthesizing historical context with detailed experimental protocols and field-proven insights, this document serves as an authoritative resource for researchers seeking to understand, synthesize, and exploit the remarkable potential of indolizine and its derivatives.

The Genesis of a Heterocycle: Early Discovery and Structural Confirmation

The story of indolizine begins not with a direct synthesis, but with a theoretical proposition. In 1890, the Italian chemist Angeli first reported the preparation of an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the then-undiscovered, fully unsaturated parent base.[1] However, it would take another 22 years for this theoretical structure to be realized.

In 1912, Scholtz accomplished the first synthesis of the compound.[1][2] By treating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C), he obtained a crystalline substance he termed "picolide," which upon hydrolysis yielded a weakly basic compound with the empirical formula C₈H₇N—identical to indole.[1] Scholtz noted that the compound gave chemical reactions characteristic of pyrroles and indoles, leading him to correctly assign the pyrrolopyridine structure and name it "pyrrocoline," later adopting Angeli's "pyrindole."[1]

The definitive structural proof came from the seminal work of Diels and Alder.[1] They confirmed the presence of four double bonds by catalytically reducing pyrrocoline. The resulting derivative, when treated with cyanogen bromide, yielded a product identical to (±)-coniine, a well-characterized alkaloid.[1] This unambiguous chemical correlation solidified the structure of the bicyclic system, which is now universally known as indolizine.

References

An In-depth Technical Guide to the Structural Analogs of Methyl Indolizine-7-carboxylate: Synthesis, Bioactivity, and Future Directions

Foreword: The Untapped Potential of the Indolizine Scaffold

Within the vast landscape of heterocyclic chemistry, the indolizine nucleus, an isomeric cousin of indole, presents a compelling yet underexplored scaffold for therapeutic innovation.[1] While indole-based drugs have achieved significant commercial success, indolizine-based therapeutics remain conspicuously absent from the market, representing a significant opportunity for discovery and development.[2] Natural and synthetic indolizines have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antitubercular properties.[2][3] This guide focuses on a specific, promising starting point for drug discovery: methyl indolizine-7-carboxylate and its structural analogs. By providing a comprehensive exploration of their synthesis, structure-activity relationships, and potential therapeutic applications, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the full potential of this intriguing molecular framework.

The Core Moiety: Understanding this compound

This compound is a key derivative of the parent indolizine ring system, which consists of a fused pyridine and pyrrole ring. The strategic placement of the methyl carboxylate group at the 7-position of the pyridine ring significantly influences the molecule's electronic properties and provides a crucial handle for synthetic modification.

Proposed Synthesis of this compound

While a direct, detailed synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for functionalizing the indolizine core. A promising strategy involves a multi-step sequence starting from a readily available substituted pyridine.

Proposed Synthetic Pathway:

Experimental Protocol:

-

Sonogashira Coupling: A 4-substituted-2-bromopyridine is coupled with a suitable terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

-

Cyclization: The resulting 2-alkynylpyridine derivative undergoes intramolecular cyclization to form the indolizine ring. This can be achieved through various methods, including heating or treatment with a transition metal catalyst.

-

Halogenation: The 7-position of the indolizine core is selectively halogenated, for instance, using N-bromosuccinimide (NBS), to introduce a handle for the subsequent carboxylation step.

-

Palladium-Catalyzed Carboxylation: The 7-bromoindolizine is subjected to a palladium-catalyzed carboxylation reaction.[2] This is a powerful method for introducing carboxylic acid groups into aromatic systems and can be achieved using carbon monoxide gas or a solid CO source in the presence of a palladium catalyst, a suitable ligand, and a base.

-

Esterification: The resulting indolizine-7-carboxylic acid is then esterified to the methyl ester using standard conditions, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

Designing Structural Analogs: A Gateway to Enhanced Bioactivity

The true potential of this compound lies in its capacity to serve as a scaffold for the generation of a diverse library of structural analogs. By systematically modifying different positions of the indolizine ring and the carboxylate group, we can fine-tune the molecule's physicochemical properties and biological activity.

Modifications of the Indolizine Core

Structure-activity relationship (SAR) studies on various indolizine derivatives have revealed that substitutions on the pyridine ring, particularly at the 7-position, can significantly impact their anticancer and anti-inflammatory properties.[3][4]

| Position of Substitution | Known Substituents | Reported Biological Activity |

| C7 | Acetyl, Methoxy, Trifluoromethyl, Pyridinium-4-yl, Benzoyl | Anticancer, Anti-inflammatory[3][4][5][6] |

| C1, C2, C3 | Aryl, Cyano, Carboxylate, Benzoyl | Anticancer, Antimicrobial, Antitubercular[4][7] |

| C5, C8 | Methyl, Bromo | Anticancer[3] |

Bioisosteric Replacement of the Methyl Carboxylate Group

The methyl carboxylate group is a key pharmacophoric feature, but it can also be a liability due to potential hydrolysis by esterases in vivo. Replacing this group with bioisosteres—substituents with similar physicochemical properties—can lead to improved metabolic stability, bioavailability, and potency.

| Bioisostere | Rationale for Replacement |

| Amides (primary, secondary, tertiary) | Increased metabolic stability compared to esters.[1] |

| Hydroxamic Acids | Can act as a carboxylic acid bioisostere and exhibit metal-chelating properties. |

| Tetrazoles | Mimic the acidity and hydrogen bonding capabilities of carboxylic acids with increased lipophilicity. |

| Acylsulfonamides | Ionizable group that can serve as a carboxylic acid surrogate. |

| Small heterocycles (e.g., oxadiazoles, triazoles) | Can replicate the hydrogen bonding and electronic profile of the ester. |

Synthetic Strategies for Analog Generation

The synthesis of a focused library of analogs will rely on a combination of the core synthesis of the indolizine-7-carboxylate scaffold and subsequent derivatization.

Key Synthetic Transformations:

-

Amide Coupling: The indolizine-7-carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents such as HATU or EDC/HOBt with a diverse range of primary and secondary amines.

-

Bioisostere Synthesis: The synthesis of tetrazole and other heterocyclic bioisosteres will require multi-step sequences, often starting from the corresponding nitrile, which can be obtained from the amide via dehydration.

-

Parallel Synthesis: To efficiently explore the chemical space, parallel synthesis techniques can be employed, allowing for the rapid generation of a large number of analogs by varying the building blocks used in the final derivatization steps.

Structure-Activity Relationship (SAR) and Therapeutic Potential

The systematic synthesis and biological evaluation of these analogs will enable the development of a comprehensive SAR profile. Based on existing data for 7-substituted indolizines, we can anticipate several key trends:

-

Anticancer Activity: Electron-withdrawing groups at the 7-position, such as trifluoromethyl, have been shown to enhance anticancer activity.[4] The nature of the substituent on the benzoyl group at other positions also plays a critical role.

-

Anti-inflammatory Activity: 7-Trifluoromethyl substituted indolizine derivatives have demonstrated significant anti-inflammatory properties by targeting COX-2, TNF-α, and IL-6.[5]

-

Impact of the Carboxylate Moiety: The modification of the methyl carboxylate to various amides and bioisosteres is expected to significantly impact the pharmacokinetic properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profile.

Future Directions and Conclusion

The exploration of structural analogs of this compound represents a promising frontier in the quest for novel therapeutics. The inherent versatility of the indolizine scaffold, coupled with the strategic importance of the 7-position for biological activity, provides a fertile ground for the discovery of potent and selective drug candidates.

Future research should focus on:

-

Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Progressing lead compounds from in vitro assays to animal models of cancer and inflammation.

-

Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead candidates to ensure favorable drug-like characteristics.

References

- 1. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolizine-7-carboxylic acid (1533853-53-0) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological evaluation of indolizine-chalcone hybrids as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Key Intermediates in the Synthesis of Indolizine Cores

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a privileged core structure in medicinal chemistry and materials science.[1] Its unique 10π-electron aromatic system imparts distinct photophysical properties and a versatile three-dimensional shape that facilitates interactions with various biological targets.[2][3] Consequently, indolizine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The efficient construction of this bicyclic system is a topic of significant interest in synthetic organic chemistry. This guide provides a deep dive into the foundational strategies for indolizine synthesis, focusing on the generation and reactivity of the cornerstone intermediates that enable the formation of this valuable scaffold. We will dissect the mechanistic underpinnings of classical and modern synthetic routes, providing field-proven protocols and explaining the causality behind critical experimental choices, with a particular emphasis on the pivotal role of pyridinium ylides.

Part 1: The Indolizine Scaffold: Structure, Significance, and Synthetic Overview

Structural Features and Aromaticity

Indolizine, or pyrrolo[1,2-a]pyridine, is a fused bicyclic heterocycle composed of a pyridine ring and a pyrrole ring sharing a nitrogen atom at the bridgehead.[1] It is an isomer of the more commonly known indole. Unlike indole, where the nitrogen lone pair contributes to a pyrrole-like ring, the indolizine nitrogen is part of the six-membered ring, creating a non-benzenoid aromatic system with a delocalized 10π-electron cloud.[3] This electron distribution results in a high electron density in the five-membered ring, particularly at the C1 and C3 positions, making them susceptible to electrophilic attack.

Importance in Drug Discovery and Materials Science

The indolizine nucleus is a core component of numerous naturally occurring alkaloids and synthetic compounds with significant biological activity.[1][5] Its derivatives are explored as:

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[4]

-

Enzyme Inhibitors: Including phosphodiesterase V and aromatase inhibitors.[2]

-

Antimicrobial and Anti-inflammatory Agents. [4]

In materials science, the inherent fluorescence and photophysical properties of the indolizine core have led to its investigation for use in organic light-emitting devices (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs).[2]

A Logic-Driven Overview of Synthetic Strategies

The construction of the indolizine core can be logically categorized into several major approaches, each defined by the key intermediate that facilitates the final ring-closing event. While numerous strategies exist, including those based on pyrrole precursors or radical cyclizations, the most classical and versatile methods originate from pyridine derivatives.[6][7] These approaches predominantly rely on a single, powerful class of reactive species: pyridinium ylides .

Part 2: The Pyridinium Ylide: The Cornerstone Intermediate

A pyridinium ylide is a neutral, dipolar species containing a positively charged nitrogen atom in the pyridine ring and an adjacent, negatively charged carbon atom (a carbanion). This structure makes it an ideal 1,3-dipole, poised for cycloaddition reactions.[8]

Structure, Stability, and Reactivity

The reactivity of a pyridinium ylide is dictated by the substituents on the ylidic carbon. Electron-withdrawing groups (e.g., carbonyl, ester, cyano) are crucial as they stabilize the negative charge through resonance, making the ylide easier to generate and handle in situ.[8] These stabilized ylides are central to the most reliable methods of indolizine synthesis.

In Situ Generation of Pyridinium Ylides: Methodologies and Rationale

The transient nature of pyridinium ylides necessitates their generation in situ. The two most prevalent pathways share a common principle but differ in their starting materials and initial steps.

-

Method A: The Salt Method (for 1,3-Dipolar Cycloaddition): This is the most common approach. It begins with the SN2 reaction of a pyridine with an α-halocarbonyl compound (like ethyl bromoacetate) to form a stable pyridinium salt. A mild base (e.g., triethylamine, potassium carbonate) is then added to abstract the acidic proton from the α-carbon, generating the pyridinium ylide dipole.[8][9] This method offers high modularity, as both the pyridine and the α-halocarbonyl component can be varied independently.

-

Method B: The Tschitschibabin Method: This classical reaction specifically uses a pyridine with an alkyl group at the C2 position (e.g., 2-methylpyridine or α-picoline).[4][10] The first step is identical: quaternization of the pyridine nitrogen with an α-halocarbonyl compound. However, the subsequent deprotonation occurs at the C2-alkyl group, which is now acidified by the positive charge on the adjacent nitrogen. This generates a different type of pyridinium ylide, which is primed for an intramolecular, rather than intermolecular, reaction.

References

- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

Photophysical and fluorescent properties of indolizine derivatives.

An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of Indolizine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Indolizine Core

The indolizine scaffold, a fused bicyclic heteroaromatic system comprising a pyridine and a pyrrole ring, has emerged as a "privileged core" in medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by a high degree of π-electron delocalization, endows it with intrinsic fluorescence, making it an exceptional platform for developing novel molecular tools.[1][2] Unlike many fluorescent molecules that require extensive conjugation, the compact indolizine nucleus provides a robust and versatile starting point for fine-tuning photophysical properties. This guide, written from the perspective of a senior application scientist, delves into the core principles governing the fluorescence of indolizine derivatives, provides field-proven experimental protocols for their characterization, and explores their applications in cutting-edge research and development.

Understanding the Photophysical Foundation of Indolizine

The fluorescence of indolizine derivatives originates from the transitions between its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of light absorbed and emitted.[1][3] The inherent rigidity of the fused ring system limits non-radiative decay pathways, contributing to its favorable emission properties.[3]

A key feature of the indolizine system is its amenability to chemical modification. The strategic placement of substituent groups on the core structure is the primary tool for modulating its electronic and, consequently, its photophysical properties.[1][4] This tunability is the cornerstone of designing indolizine derivatives for specific applications, from bioimaging to organic electronics.

Diagram 1: The Indolizine Scaffold

Caption: Chemical structure of the core indolizine scaffold with standard numbering.

Key Photophysical Parameters and Their Significance

Characterizing an indolizine-based fluorophore involves measuring several key parameters. Understanding what these parameters represent is crucial for interpreting experimental data and designing new molecules.

-

Absorption and Emission Spectra: The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited state. The emission spectrum shows the wavelengths of light emitted as the molecule relaxes back to the ground state. The maxima of these spectra (λ_abs and λ_em) are fundamental characteristics.

-

Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1.0 or 100%) is highly desirable for applications requiring bright signals, such as bioimaging.[5][6]

-

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima (λ_em - λ_abs).[7] A large Stokes shift is advantageous as it minimizes self-absorption (re-absorption of emitted photons by other fluorophore molecules) and simplifies the optical setup by making it easier to separate the excitation and emission signals.[5][7][8]

-

Solvatochromism: This refers to the change in the color of a substance when dissolved in different solvents.[9] For indolizine derivatives, a significant solvatochromic shift, particularly a red shift (bathochromism) in more polar solvents, often indicates a change in the molecule's dipole moment upon excitation and can be indicative of an Intramolecular Charge Transfer (ICT) character.[10][11][12]

Tuning Fluorescence: Structure-Property Relationships

The true power of the indolizine scaffold lies in its tunability. The choice and position of substituents dictate the resulting photophysical properties.

The Role of Substituents: Pushing and Pulling Electrons

The fluorescence of indolizine derivatives can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[1][13]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH2) or hydroxyl (-OH) increase the energy of the HOMO.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyls (-CHO, -COR) lower the energy of the LUMO.[14]

By combining these groups, one can effectively narrow the HOMO-LUMO gap. This leads to a bathochromic (red) shift in both absorption and emission spectra, allowing for the creation of fluorophores that emit across the visible spectrum, from blue to red.[11][14]

Diagram 2: Modulation of Molecular Orbitals

Caption: Effect of substituents on the HOMO-LUMO energy gap of the indolizine core.

Intramolecular Charge Transfer (ICT)

A powerful mechanism for designing environmentally sensitive probes is Intramolecular Charge Transfer (ICT).[11] In this design, an EDG (donor) and an EWG (acceptor) are placed at different ends of the indolizine system. Upon excitation, an electron is transferred from the donor to the acceptor part of the molecule. This excited state is highly polar and is stabilized by polar solvents, leading to a pronounced red shift in emission.[11][15] This property is the basis for creating fluorophores that can report on the polarity of their microenvironment, such as within a cell membrane versus the cytoplasm.

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, some indolizine derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE).[16] These molecules, termed AIEgens, are weakly emissive in solution but become highly fluorescent upon aggregation.[16] This is often due to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels. This property is highly valuable for applications in solid-state lighting (OLEDs) and for developing "turn-on" probes for biological aggregates.

Experimental Workflow for Characterization

A robust and reproducible workflow is essential for characterizing novel indolizine derivatives. The following protocols are designed to be self-validating, providing a clear path from synthesis to comprehensive photophysical analysis.

Diagram 3: Experimental Workflow

Caption: A logical workflow for the synthesis and photophysical evaluation of indolizine derivatives.

Protocol 1: Microwave-Assisted Synthesis of an Indolizine Derivative

This protocol is based on a general and efficient metal-free method for synthesizing functionalized indolizines.[17][18] Microwave assistance often accelerates the reaction and improves yields.[18]

Rationale: This one-pot, two-component reaction is chosen for its high efficiency and broad substrate applicability, allowing for the creation of a diverse library of derivatives.[4][17] Using acetic acid as both catalyst and solvent under microwave irradiation provides a controlled and rapid heating method.[18]

Step-by-Step Methodology:

-

Reactant Preparation: In a 10 mL microwave reactor vessel, combine the substituted 2-acylpyridine (1.0 mmol), the activated alkene (e.g., an α,β-unsaturated aldehyde or ketone, 3.0 mmol), and sodium acetate (3.0 mmol).

-

Solvent Addition: Add 5 mL of glacial acetic acid to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 110 °C for 30 minutes. The temperature and time are critical parameters that must be optimized for different substrates.

-

Work-up: After cooling, pour the reaction mixture into 50 mL of ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure indolizine derivative.

-

Validation: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The comparative method of Williams et al. is a widely accepted and reliable technique for determining the fluorescence quantum yield.

Rationale: This method is chosen for its simplicity and accuracy, relying on a well-characterized fluorescent standard. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is an excellent standard for blue-emitting compounds, while other standards can be used for different emission ranges.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of both the indolizine sample and the reference standard (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Spectra Acquisition:

-

Measure the UV-Vis absorption spectrum for each solution, noting the absorbance at the chosen excitation wavelength (λ_ex).

-

Measure the fluorescence emission spectrum for each solution using the same λ_ex. Integrate the area under the emission curve.

-

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

-

Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard.

-

Data Presentation

Organizing photophysical data in a tabular format allows for direct comparison of how structural modifications impact the properties of the derivatives.

Table 1: Photophysical Properties of Representative Indolizine Derivatives

| Derivative ID | Substituent(s) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |

| IZ-1 | 1,2-diphenyl | ~350 | ~450 | ~100 | N/A | Thin Film[19] |

| IZ-BMes₂-A | BMes₂-functionalized | N/A | 428 | N/A | 0.68 | N/A[20] |

| IZ-BMes₂-B | BMes₂-functionalized | N/A | 495 | N/A | 0.27 | N/A[20] |

| IZ-Squaraine | Squaraine moiety | 726 | >776 | >50 | 0.12 | N/A[5] |

| IZ-pH-Sensor | N,N-dimethylamino, COOH | ~400 | 462-580 | >60 | N/A | Various[14] |

Note: Data is compiled from multiple sources for illustrative purposes. "N/A" indicates data not available in the cited source.

Applications in Research and Drug Development

The tunable and robust fluorescence of indolizine derivatives makes them ideal candidates for a variety of high-impact applications.

-

Fluorogenic Bioimaging: The sensitivity of ICT-based indolizine derivatives to their environment has been harnessed to create probes that light up in specific cellular compartments, such as lipid droplets.[21] Furthermore, their compact size has enabled the creation of fluorescent unnatural amino acids for monitoring peptide-protein interactions.[21]

-

pH Sensing: Derivatives containing pH-responsive groups (like amines or carboxylic acids) exhibit changes in their fluorescence properties with varying pH, making them effective sensors for monitoring cellular pH homeostasis or disease states.[11][14]

-

Organic Light-Emitting Diodes (OLEDs): The high solid-state emission and thermal stability of some indolizine derivatives make them suitable as blue-emitting materials in OLEDs for displays and lighting.[2][19] The development of AIEgen-based indolizines is particularly promising for creating efficient solid-state emitters.[16]

Conclusion and Future Outlook

The indolizine scaffold represents a remarkably versatile platform for the design of fluorescent molecules. Through rational chemical modification, its photophysical properties can be precisely controlled, leading to a vast array of applications. The ongoing exploration of new synthetic methodologies will undoubtedly expand the accessible chemical space.[2] Future research will likely focus on developing indolizine derivatives with even larger Stokes shifts, near-infrared (NIR) emission for deep-tissue imaging, and multi-functional probes capable of sensing several analytes simultaneously. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of this exceptional fluorophore.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indolizine-Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stokes shift - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]

- 13. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Indolizine Derivatives

Abstract

The indolizine scaffold, a nitrogen-containing fused heterocyclic system, is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1] As the complexity of synthesized indolizine derivatives grows, a rigorous and systematic approach to nomenclature becomes paramount for unambiguous communication, intellectual property documentation, and regulatory submission. This technical guide provides researchers, chemists, and drug development professionals with an in-depth methodology for assigning IUPAC names to substituted indolizine compounds, from simple derivatives to molecules with multiple complex functional groups. Grounded in the authoritative principles of the IUPAC "Blue Book," this paper elucidates the core numbering system, the rules of substituent priority, and a systematic workflow to ensure accurate and reproducible nomenclature assignment.

Part 1: The Indolizine Core: Foundation and Numbering

The foundation of naming any substituted indolizine is a comprehensive understanding of the parent heterocycle. Indolizine, systematically named pyrrolo[1,2-a]pyridine, is an aromatic bicyclic compound consisting of a fused pyridine and pyrrole ring.[2][3] It is an isomer of indole, distinguished by the nitrogen atom's position at a bridgehead.[3]

The IUPAC-approved numbering of the indolizine ring is fixed and does not change, regardless of substitution. This rigidity is crucial as it provides a consistent framework for locating substituents. The numbering begins at the carbon atom adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the periphery of the molecule.

Key Numbering Principles:

-

Position 4 is assigned to the bridgehead nitrogen atom.

-

Numbering starts at C-1 and proceeds around the five-membered ring (1, 2, 3).

-

Numbering continues into the six-membered ring, starting from the carbon adjacent to the bridgehead nitrogen (5, 6, 7, 8).

This standardized system ensures that a locant number corresponds to one, and only one, position on the core structure.

Diagram 1: IUPAC numbering scheme for the parent indolizine ring system.

Part 2: Principles of Substitutive Nomenclature for Indolizine

Substitutive nomenclature is the primary method for naming organic compounds and treats a molecule as a parent hydride (indolizine) with hydrogen atoms replaced by other atoms or groups (substituents).[4] The general structure of a name is:

[Prefixes] - [Parent Hydride] - [Suffix]

-

Parent Hydride: For our purposes, this is always "indolizine."

-

Prefixes: These denote substituents that are not the principal characteristic group. They are arranged alphabetically, and their positions are indicated by the locants from Part 1.

-

Suffix: This denotes the principal characteristic group, which is determined by a priority system.

Simple Substituents

For indolizine derivatives with only one type of functional group or with groups that are always cited as prefixes (e.g., halogens, alkyl groups), the process is straightforward.

Table 1: Common Substituents Always Cited as Prefixes

| Substituent Group | Prefix | Example |

|---|---|---|

| -Br | bromo- | 7-Bromoindolizine |

| -Cl | chloro- | 2-Chloroindolizine |

| -F | fluoro- | 5-Fluoroindolizine |

| -I | iodo- | 1-Iodoindolizine |

| -NO₂ | nitro- | 3-Nitroindolizine |

| -CH₃ | methyl- | 6-Methylindolizine |

| -CH₂CH₃ | ethyl- | 8-Ethylindolizine |

| -OCH₃ | methoxy- | 5-Methoxyindolizine |

When multiple simple substituents are present, they are listed alphabetically. Multiplicative prefixes (di, tri, tetra) are used if the same substituent appears more than once but are ignored for alphabetization.[5]

-

Example: 2-Bromo-7-chloroindolizine

-

Example: 1,3-Dimethylindolizine

Part 3: Handling Multiple and Complex Functional Groups

In drug development, indolizine derivatives often contain multiple, varied functional groups. To name these compounds systematically, IUPAC has established a priority order.[6][7] The highest-priority functional group is designated the "principal characteristic group" and is cited as the suffix in the name. All other functional groups become "substituents" and are cited as prefixes .[8]

Causality of Priority: The seniority of functional groups is generally determined by the oxidation state of the carbon atom and the atomic number of the atoms attached to it. For instance, a carboxylic acid (-COOH) outranks an alcohol (-OH) because its carbon atom is more highly oxidized.

Table 2: Priority Order of Common Functional Groups in Nomenclature

| Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |

|---|---|---|---|

| Carboxylic acid | -COOH | -carboxylic acid / -oic acid | carboxy- |

| Ester | -COOR | -carboxylate | alkoxycarbonyl- |

| Amide | -CONH₂ | -carboxamide | carbamoyl- |

| Nitrile | -CN | -carbonitrile | cyano- |

| Aldehyde | -CHO | -carbaldehyde | formyl- |

| Ketone | -(C=O)- | -one | oxo- |

| Alcohol | -OH | -ol | hydroxy- |

| Amine | -NH₂ | -amine | amino- |

| Alkene | C=C | -ene | - |

| Alkyne | C≡C | -yne | - |

Note: When suffixes like "-carboxylic acid" or "-carbonitrile" are used, they refer to a C1 functional group attached to the parent hydride. The carbon in the functional group is not counted as part of the parent.

Naming Complex Substituents

A complex substituent is a substituent that is itself substituted. To name it, the following rules apply:

-

The complex substituent is enclosed in parentheses.[9]

-

The chain of the substituent is numbered starting from the point of attachment to the parent (indolizine), which is always position 1 of the substituent chain.

-

The name of the complex substituent is constructed like a normal compound and placed in the main name alphabetically based on its first letter (e.g., 'd' in 'dimethylpropyl').[10]

-

If multiple identical complex substituents are present, prefixes like bis- (for two), tris- (for three), and tetrakis- (for four) are used instead of di-, tri-, and tetra-.[11]

-

Example: 2-(1-Methylpropyl)indolizine

Part 4: Systematic Workflow for Nomenclature Assignment

This section provides a self-validating protocol for naming any substituted indolizine derivative. Following these steps ensures a logical and reproducible progression to the correct IUPAC name.

Experimental Protocol: Step-by-Step Nomenclature Assignment

-

Identify the Parent Hydride: Recognize the core structure as "indolizine."

-

Identify All Functional Groups: List every substituent and functional group attached to the indolizine core.

-

Determine the Principal Characteristic Group: Using the priority table (Table 2), identify the highest-ranking functional group. This group will define the suffix of the name. If all groups are of the same rank or are always prefixes (Table 1), proceed to step 5.

-

Apply the Suffix: Append the appropriate suffix for the principal group to the parent name "indolizine." For example, if a carboxylic acid is the principal group at position 1, the base name becomes "indolizine-1-carboxylic acid."

-

Identify and Name All Other Substituents: Name all remaining functional groups and alkyl chains using their corresponding prefix names (e.g., hydroxy-, oxo-, bromo-, methyl-). Name any complex substituents systematically as described in Part 3.

-

Number the Parent Ring and Assign Locants: Use the fixed numbering of the indolizine ring (Diagram 1) to assign a locant to every substituent and the principal group. The numbering of the parent ring itself is invariant.

-

Assemble the Full Name: a. Arrange all prefixes in alphabetical order. b. Insert locants before each prefix and the suffix. c. Use multiplicative prefixes (di-, tri-, bis-, tris-) where necessary. d. Combine all parts: [Alphabetized Prefixes] - [Parent Name] - [Locant] - [Suffix].

Diagram 2: Systematic workflow for assigning the IUPAC name to a substituted indolizine.

Case Study Deconstruction

Let's apply this workflow to a real-world example from the literature: Ethyl 3-benzoyl-6,8-dibromoindolizine-1-carboxylate .[12]

(Chemical structure for illustrative purposes)

-

Parent Hydride: The core is indolizine .

-

Functional Groups:

-

An ester group (-COOCH₂CH₃) at position 1.

-

A benzoyl group (a ketone, -C(=O)Ph) at position 3.

-

Two bromine atoms at positions 6 and 8.

-

-

Principal Group: Consulting Table 2, the ester group has higher priority than the ketone. Therefore, the ester is the principal group.

-

Apply Suffix: The principal group is an ethyl ester of a carboxylic acid. The suffix is -carboxylate . The base name becomes indolizine-1-carboxylate . The ethyl group from the ester is named as a separate word at the beginning: Ethyl indolizine-1-carboxylate .

-

Name Substituents:

-

The two bromine atoms are named with the prefix dibromo- .

-

The ketone group is named with the prefix oxo- . In this case, it's a benzoyl group, which is a common name for a C₆H₅CO- substituent, and is used directly as a prefix: benzoyl- .

-

-

Assign Locants:

-

Ester: Position 1 (defined in the suffix).

-

Benzoyl: Position 3.

-

Bromine atoms: Positions 6 and 8.

-

-

Assemble Name:

-

Alphabetize prefixes: benzoyl , dibromo . ('b' comes before 'd').

-

Combine: 3-benzoyl-6,8-dibromo

-

Full Name: Ethyl 3-benzoyl-6,8-dibromoindolizine-1-carboxylate .

-

This systematic deconstruction validates the workflow and demonstrates how the rules converge to produce the precise and unambiguous name found in the scientific literature.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolizine - Wikipedia [en.wikipedia.org]

- 4. iupac.org [iupac.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. youtube.com [youtube.com]

- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl Indolizine-7-carboxylate: Commercial Sourcing, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indolizine-7-carboxylate is a functionalized heterocyclic compound built upon the indolizine scaffold, an aromatic isomer of indole. As a "privileged structure" in medicinal chemistry, the indolizine core is of significant interest for its diverse pharmacological activities. This guide provides a comprehensive technical overview of this compound (CAS 887602-89-3), focusing on its commercial availability, crucial physicochemical properties, and robust synthesis methodologies. Furthermore, it delves into its emerging application as a key building block for advanced therapeutic modalities, particularly in the field of targeted protein degradation. This document serves as a practical resource for researchers aiming to procure, synthesize, or strategically employ this versatile molecule in drug discovery and development programs.

Introduction to the Indolizine Scaffold

The indolizine ring system is a nitrogen-containing fused heterocycle, characterized by a 10-π electron aromatic architecture that imparts unique chemical and biological properties. Unlike its well-known isomer, indole, the indolizine nucleus features a bridgehead nitrogen atom, which significantly influences its reactivity and pharmacological profile.

Indolizine derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] This broad utility has established the scaffold as a valuable starting point for medicinal chemistry campaigns. This compound, specifically, offers a synthetically versatile handle—the methyl ester at the 7-position—allowing for further chemical modification and conjugation, making it an attractive building block for more complex molecular architectures.

A critical point for researchers is to distinguish this compound (CAS 887602-89-3) from its isomer, Methyl indole-7-carboxylate (CAS 93247-78-0).[2] Misidentification can lead to significant procurement errors and downstream experimental failures. Always verify the CAS number before purchase.

Commercial Availability and Procurement

This compound is available from a select number of specialized chemical suppliers, typically as a research-grade chemical. Procurement for large-scale synthesis may require custom synthesis requests.

Table 1: Commercial Suppliers of this compound (CAS: 887602-89-3)

| Supplier | Product Name/Code | Purity | CAS Number | Notes |

| Combi-Blocks | QA-2042 | ≥98% | 887602-89-3 | Sold for research and development use.[3] |

| CP Lab Safety | - | ≥98% | 887602-89-3 | Marketed as a Protein Degrader Building Block.[4] |

| Accela ChemBio Inc. | SY027259 | ≥95% | 887602-89-3 | Available in gram and bulk quantities upon request.[5] |

| Shanghai Amole Biotech | - | Inquiry | 887602-89-3 | Price and purity available upon inquiry.[6] |

| Rujo Chemical | - | ≥98% | 887602-89-3 | Available for purchase.[7] |

Disclaimer: Availability and product specifications are subject to change. Researchers should verify information directly with the supplier.

Technical Profile

Precise physicochemical data for this compound is not extensively published. The following table consolidates available and computed data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887602-89-3 | [4] |

| Molecular Formula | C₁₀H₉NO₂ | [4][8] |

| Molecular Weight | 175.18 g/mol | [4][8] |

| Exact Mass | 175.063324 Da | [8] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [8] |

| Purity (Typical) | ≥95-98% | [3][4][5] |

| Storage | Refrigerated | [3] |

Synthesis Methodologies

The most common and versatile method for constructing the indolizine core is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[9][10] This reaction involves the in-situ generation of a pyridinium ylide (the 1,3-dipole), which then reacts with a dipolarophile, such as an activated alkyne or alkene.

Conceptual Synthesis Workflow

The synthesis of this compound can be envisioned through the reaction of a 4-substituted pyridine with an alkylating agent to form a pyridinium salt. This salt is then treated with a base to generate the corresponding pyridinium ylide, which undergoes a cycloaddition/oxidation cascade with an alkyne like methyl propiolate to yield the final indolizine product.

Caption: General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Hypothetical Experimental Protocol: Synthesis of this compound

This protocol is a representative, plausible method based on established 1,3-dipolar cycloaddition chemistry.[9][11]

-

Reagents & Equipment:

-

4-Cyanopyridine

-

Methyl bromoacetate

-

Methyl propiolate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

-

Silica gel for column chromatography, ethyl acetate, hexanes

-

-

Step 1: Formation of Pyridinium Salt

-

To a solution of 4-cyanopyridine (1.0 eq) in anhydrous acetonitrile, add methyl bromoacetate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Causality: This is a standard N-alkylation (quaternization) reaction. Acetonitrile is a suitable polar aprotic solvent. A slight excess of the alkylating agent ensures complete consumption of the starting pyridine.

-

Stir the reaction mixture at 50 °C for 12-16 hours. The pyridinium salt often precipitates as a solid.

-

Cool the mixture, filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pyridinium salt intermediate.

-

-

Step 2: In-Situ Ylide Generation and Cycloaddition

-

Suspend the dried pyridinium salt (1.0 eq) in anhydrous acetonitrile in a new flask.

-

Add anhydrous potassium carbonate (2.5 eq).

-

Causality: Potassium carbonate is a non-nucleophilic base that deprotonates the carbon adjacent to the pyridinium nitrogen to form the reactive ylide in situ. An excess is used to drive the reaction.

-

Add methyl propiolate (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor reaction progress by TLC.

-

Causality: The thermally allowed [3+2] cycloaddition occurs between the ylide and the alkyne. The initial cycloadduct, a dihydroindolizine, spontaneously aromatizes, often via air oxidation during workup, to the stable indolizine ring system.

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography separates the desired product from unreacted starting materials and side products based on polarity.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Key Applications in Research and Drug Development

The primary value of this compound lies in its utility as a functionalized scaffold for building more complex molecules, particularly in cutting-edge therapeutic areas.

Application as a Protein Degrader Building Block

Several suppliers explicitly market this compound as a "Protein Degrader Building Block".[4] This positions the molecule as a component for creating Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[12]

A PROTAC consists of three parts:

-

Warhead: Binds to the target protein of interest.

-

E3 Ligase Ligand: Recruits an E3 ubiquitin ligase.

-

Linker: Covalently connects the warhead and the E3 ligase ligand.

The indolizine core can serve as a rigid, aromatic component of the linker or as part of the warhead itself, while the methyl ester at the 7-position provides a convenient attachment point for linker synthesis (e.g., via hydrolysis to the carboxylic acid followed by amide coupling).

Caption: Conceptual role of an indolizine building block within a PROTAC.

Potential as a Scaffold for Kinase and COX-2 Inhibitors

Given the known anti-inflammatory and anticancer activities of various indolizine derivatives, this compound is a valuable starting point for synthesizing libraries of compounds to screen against relevant biological targets. For example, derivatives of indolizine have shown promising activity as selective COX-2 inhibitors for anti-inflammatory applications.[13]

Protocol for a General Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of novel derivatives synthesized from this compound, a standard MTT assay can be employed. This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test indolizine derivative in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a strategic building block for modern drug discovery. Its commercial availability, while limited to specialized suppliers, provides access to a versatile scaffold. The robust and well-documented synthesis chemistry, particularly via 1,3-dipolar cycloaddition, allows for its production and derivatization in a laboratory setting. Its emerging role in the design of targeted protein degraders highlights its potential to contribute to the next generation of therapeutics. As research into the biological activities of the indolizine core continues to expand, the demand for functionalized intermediates like this compound is poised to grow, making it a compound of significant interest for medicinal chemists and drug development professionals.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 887602-89-3 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 887602-89-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. This compound 98% - CAS:887602-89-3 - 如吉生物科技 [shruji.com]

- 8. This compound | CAS#:887602-89-3 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

Introduction

Indolizine, a nitrogen-containing fused heterocyclic scaffold, is a structural isomer of indole and serves as a crucial core in numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, as well as their unique photophysical characteristics.[1][2][3][4] Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction stands out as a powerful and atom-economical method for constructing the indolizine framework.[5][6][7] This protocol details the synthesis of indolizines through the reaction of pyridinium ylides with various dipolarophiles, offering a versatile and efficient route to this important class of compounds.[6][8][9]

This guide provides a comprehensive overview of the mechanistic underpinnings, key reactant classes, and detailed experimental protocols for the synthesis of indolizine derivatives. It is designed for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Mechanistic Principles of the 1,3-Dipolar Cycloaddition

The synthesis of indolizines via this method is a classic example of a Huisgen 1,3-dipolar cycloaddition.[10] This reaction involves the concerted, pericyclic addition of a 4π-electron component (the 1,3-dipole) to a 2π-electron component (the dipolarophile).[6] In this specific application, the 1,3-dipole is a pyridinium ylide, which is typically generated in situ from a corresponding pyridinium salt precursor.[8][9]

The pyridinium ylide possesses a delocalized charge, with the negative charge distributed over the exocyclic carbon and the nitrogen atom of the pyridine ring. This ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile) in a [3+2] cycloaddition fashion to form a five-membered ring fused to the pyridine core.[8]

The Step-by-Step Mechanistic Pathway

-

Formation of the Pyridinium Ylide: The process begins with the deprotonation of an N-substituted pyridinium salt by a base. The acidity of the α-proton is enhanced by an electron-withdrawing group (EWG) attached to the methylene group, facilitating ylide formation.[8]

-

Cycloaddition: The generated pyridinium ylide undergoes a concerted [3+2] cycloaddition with the dipolarophile. This step is thermally allowed and proceeds through a suprafacial interaction of the 4π electrons of the ylide with the 2π electrons of the dipolarophile.[6]

-

Aromatization: The initial cycloadduct is a dihydroindolizine or tetrahydroindolizine derivative.[7] Subsequent aromatization, often through oxidation (if an alkene was used as the dipolarophile) or spontaneous elimination, leads to the stable indolizine ring system.[1][6] When alkynes are used as dipolarophiles, the resulting dihydroindolizines typically aromatize spontaneously under air oxidation.[6][11]

Visualizing the Mechanism

Caption: General mechanism for 1,3-dipolar cycloaddition synthesis of indolizines.

Key Reactants and Reagents

The versatility of this synthetic route lies in the wide variety of pyridinium ylides and dipolarophiles that can be employed, allowing for the synthesis of a diverse library of indolizine derivatives.[6]

Pyridinium Ylide Precursors

Pyridinium ylides are typically generated in situ from their corresponding pyridinium salts. These salts are readily prepared by the alkylation of pyridine or its derivatives with α-halo ketones, α-halo esters, or other activated alkyl halides.[11]

| Pyridinium Salt Precursor Type | Activating Group (EWG) | Resulting Ylide Stability |

| N-Phenacylpyridinium halides | Benzoyl | High |

| N-(Alkoxycarbonylmethyl)pyridinium halides | Ester | Moderate to High |

| N-(Cyanomethyl)pyridinium halides | Cyano | Moderate |

| N-(Carboxymethyl)pyridinium halides | Carboxylic Acid | Moderate |

Causality: The choice of the electron-withdrawing group (EWG) on the pyridinium salt is critical. A more powerful EWG increases the acidity of the adjacent methylene protons, facilitating ylide formation under milder basic conditions.[8] It also stabilizes the resulting ylide, influencing its reactivity.

Dipolarophiles

Both activated alkenes and alkynes are effective dipolarophiles for this reaction.[1] The choice between an alkene and an alkyne determines the final aromatization step.

-

Alkynes: The use of electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), is common and directly yields the aromatic indolizine core after cycloaddition.[6]

-

Alkenes: Activated alkenes, like maleimides or α,β-unsaturated ketones, can also be used. However, this route initially forms a tetrahydroindolizine, which requires a subsequent oxidation step to achieve the fully aromatic indolizine.[7]

Catalysts and Reaction Conditions

While the 1,3-dipolar cycloaddition is often thermally promoted, various catalysts and reaction conditions can be optimized to improve yields and reaction rates.

-

Bases: A base is required to generate the pyridinium ylide from its salt. Common choices include organic bases like triethylamine (TEA) or inorganic bases such as potassium carbonate (K₂CO₃).[11] The strength of the base should be matched to the acidity of the pyridinium salt.

-

Solvents: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are frequently used.[11][12] In some cases, greener solvents like water or ionic liquids have been successfully employed.[13][14]

-

Catalysts: While many reactions proceed without a catalyst, some variations utilize transition metals like copper or rhodium to facilitate specific transformations or to enable domino reaction sequences.[6][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of indolizine derivatives.

Protocol 1: General Procedure for the Synthesis of 1,2,3-Trisubstituted Indolizines

This protocol describes a common one-pot, three-component reaction involving a pyridine derivative, an α-bromo ketone, and an electron-deficient alkyne.

Workflow Diagram:

Caption: Workflow for one-pot indolizine synthesis.

Materials:

-

Substituted pyridine (1.0 mmol)

-

α-Bromo ketone (e.g., 2-bromoacetophenone) (1.1 mmol)

-

Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD) (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the substituted pyridine (1.0 mmol) and the α-bromo ketone (1.1 mmol) in DMF (5 mL).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the pyridinium salt.

-

Add potassium carbonate (2.0 mmol) and the electron-deficient alkyne (1.2 mmol) to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure indolizine derivative.

Protocol 2: Synthesis using a Pre-formed Pyridinium Salt

This method is suitable when the pyridinium salt is stable and can be isolated before the cycloaddition step.

Materials:

-

N-Phenacylpyridinium bromide (1.0 mmol)

-

Ethyl propiolate (1.2 mmol)

-

Triethylamine (TEA) (1.5 mmol)

-

Acetonitrile (MeCN) (10 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-phenacylpyridinium bromide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

-

Add the ethyl propiolate (1.2 mmol) to the solution.

-

Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature. The addition of the base generates the ylide, which then reacts.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography to yield the desired indolizine.

Product Characterization

The synthesized indolizine derivatives should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the protons on the indolizine core provide definitive structural information.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule, such as carbonyls (C=O) or cyano (C≡N) groups.[16]

-

Melting Point: The melting point is a useful indicator of the purity of a solid product.

Applications in Drug Development

The indolizine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][3] The synthetic protocols described herein provide access to novel indolizine derivatives that can be screened for various pharmacological activities.

-

Anticancer Agents: Many indolizine derivatives have shown potent anticancer activity.[2][4]

-

Anti-inflammatory Agents: Substituted indolizines have been investigated as inhibitors of enzymes like cyclooxygenase (COX), demonstrating anti-inflammatory potential.[16]

-

Antimicrobial and Antiviral Agents: The indolizine core is present in compounds with activity against bacteria, fungi, and viruses.[2][3]

-

Fluorescent Probes: The inherent fluorescence of the indolizine system makes it attractive for developing bio-imaging agents and molecular probes.[1]

Conclusion